molecular formula C19H20N4O4S B10929089 N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10929089
M. Wt: 400.5 g/mol
InChI Key: CTANNFXJAYSIIA-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Nitration: The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Thioether Formation: The nitro-substituted benzimidazole is reacted with a suitable thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-butoxyphenyl acetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Amino-substituted benzimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial or anticancer agent due to its benzimidazole core.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group and benzimidazole core may play a crucial role in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.

    Thioether-Containing Compounds: Compounds with similar thioether linkages, such as thioethers used in organic synthesis.

Uniqueness

N-(4-butoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H20N4O4S/c1-2-3-10-27-15-7-4-13(5-8-15)20-18(24)12-28-19-21-16-9-6-14(23(25)26)11-17(16)22-19/h4-9,11H,2-3,10,12H2,1H3,(H,20,24)(H,21,22)

InChI Key

CTANNFXJAYSIIA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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